molecular formula C22H13ClN2O3S B2795909 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114850-77-9

3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2795909
CAS No.: 1114850-77-9
M. Wt: 420.87
InChI Key: JZPQEGAGQJBXQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Facile Synthesis and Biological Activity : A study by Zia-ur-Rehman et al. (2009) presents the synthesis of a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides via ultrasonic mediated N-alkylation, highlighting their antibacterial and radical scavenging activities. This research underlines the synthetic routes and potential biological significance of benzothiazine derivatives, indicating a methodological foundation for generating compounds with similar structural elements Zia-ur-Rehman et al., 2009.

  • Potential Biologically Active Quinazolinones : Another study by Zia-ur-Rehman et al. (2006) synthesizes biologically active 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, demonstrating significant activity against Bacillus subtilis. The investigation showcases the utility of benzothiazine derivatives in the development of new antibacterial agents Zia-ur-Rehman et al., 2006.

  • Microwave Assisted Synthesis for Anti-microbial Agents : Research by Ahmad et al. (2011) on the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides reveals moderate to significant anti-microbial activities. This study illustrates the effectiveness of advanced synthesis techniques in enhancing the biological potential of benzothiazine derivatives Ahmad et al., 2011.

Structural Characterization and Activity Relationship

  • Structural Characterization of Antitubercular Derivatives : A 2022 study by Richter et al. on the structural characterization of a benzothiazinone azoxy derivative related to antitubercular drug candidates emphasizes the importance of understanding the molecular structure in developing effective therapeutic agents. This research provides a detailed analysis of the molecular arrangement and its implications for drug design Richter et al., 2022.

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as exploring its potential applications in various fields. Given the biological activity of similar compounds, it could be of interest in drug discovery and development .

Properties

IUPAC Name

3-[2-(4-chlorobenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O3S/c23-17-10-8-16(9-11-17)22(26)21-14-25(18-5-3-4-15(12-18)13-24)19-6-1-2-7-20(19)29(21,27)28/h1-12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPQEGAGQJBXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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